molecular formula C11H15BrN2O2 B13132736 tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate

Cat. No.: B13132736
M. Wt: 287.15 g/mol
InChI Key: QGZWICCDRCRHIA-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate (CAS 1935168-99-2) is a valuable protected amine intermediate in organic and medicinal chemistry research. This bromo- and methyl- substituted pyridine building block has a molecular formula of C11H15BrN2O2 and a molecular weight of 287.15 . The bromine atom at the 2-position of the pyridine ring and the carbamate-protected amine at the 4-position make it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Its structure is closely related to other research compounds, such as tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate, highlighting its role in a broader class of functionalized pyridine intermediates used in drug discovery and materials science . The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to generate the free amine, a common step in synthetic sequences . As a solid, proper storage conditions are recommended to maintain stability. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

QGZWICCDRCRHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate typically involves the reaction of 2-bromo-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carbamate group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyridine-based carbamates, focusing on substituent positions, physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Substituent Position and Electronic Effects

Compound Name Substituent Positions Key Structural Differences Similarity Score (if available)
tert-Butyl (4-bromopyridin-2-yl)carbamate Br at 4-position, carbamate at 2 Bromine and carbamate positions swapped 0.86
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Br at 5, OMe at 3, methylcarbamate at 2 Methoxy group and additional methyl on carbamate Not provided
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate Br at 5, OH at 3 Hydroxyl vs. methyl group; different positions 0.82
  • Key Insight : The position of the bromine atom significantly impacts reactivity. For example, bromine at the 2-position (target compound) is more electronically activated for substitution compared to 4-position analogs due to proximity to the carbamate group. Methoxy or hydroxyl substituents (e.g., in and ) reduce electrophilicity at adjacent positions, altering reaction pathways .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
tert-Butyl (5-(2-cyano-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate 174–176 ~350 Low polarity solvents (e.g., DCM)
tert-Butyl (4-bromopyridin-2-yl)carbamate Not reported 257.12 Likely similar to target compound
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Not reported 331.19 Higher hydrophobicity due to methoxy
  • Key Insight: The bromine atom increases molecular weight and may elevate melting points compared to non-halogenated analogs.

Biological Activity

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated pyridine moiety and a carbamate functional group, which are crucial for its biological interactions. The molecular formula is C12H15BrN2O2C_{12}H_{15}BrN_{2}O_{2}.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Halogen Bonding : The bromine atom can engage in halogen bonding, enhancing the compound's affinity for biological macromolecules.
  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with target proteins, influencing their activity.
  • Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in critical physiological processes, including cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. Specific studies have reported minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The brominated pyridine moiety is believed to play a significant role in enhancing cytotoxicity against tumor cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes linked to cancer progression and inflammation.
  • Selective Targeting : Its selective binding to certain receptors suggests potential for targeted therapies in treating diseases such as cancer and infections .

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